L-serine-d7

Description

Significance of Deuterated Amino Acids in Contemporary Biomedical Research

Deuterated amino acids, including L-serine-d7, have become indispensable in a wide array of biomedical research fields. mdpi.com Their utility stems from the "isotope effect," where the increased mass of deuterium (B1214612) can slightly alter the rate of chemical reactions, and more importantly, allows for their differentiation from non-deuterated molecules in analytical techniques. This property is exploited in several key areas:

Metabolic Pathway Elucidation: By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into various metabolites and proteins, thereby mapping out complex metabolic pathways. creative-proteomics.comnih.gov

Enzyme Mechanism Studies: The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in a reactant is substituted with one of its heavier isotopes, can provide valuable insights into the mechanisms of enzyme-catalyzed reactions. nih.gov

Quantitative Proteomics and Metabolomics: Deuterated amino acids serve as ideal internal standards for mass spectrometry-based quantification of their unlabeled counterparts. caymanchem.com This allows for accurate measurement of changes in amino acid and protein levels in various physiological and pathological states.

Structural Biology: In techniques like neutron diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can enhance signal resolution and provide detailed structural information about proteins and other biomolecules. mdpi.comnih.gov

The broad applicability of deuterated amino acids has significantly advanced our understanding of fundamental biological processes and the molecular basis of diseases. mdpi.comresearchgate.netnih.gov

Overview of this compound in Isotopic Labeling Strategies

This compound is a specific and valuable tool within the broader category of isotopic labeling. Its primary application lies in its use as an internal standard for the precise quantification of endogenous L-serine levels by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com L-serine itself is a crucial amino acid involved in numerous cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids like glycine (B1666218) and cysteine. Dysregulation of L-serine metabolism has been implicated in various neurological disorders, making accurate quantification essential for research in these areas. caymanchem.comnih.gov

In isotopic labeling strategies, a known amount of this compound is added to a biological sample. During mass spectrometry analysis, the instrument can distinguish between the naturally abundant L-serine and the heavier this compound based on their mass-to-charge ratio. By comparing the signal intensity of L-serine to that of the known amount of this compound, researchers can accurately calculate the concentration of endogenous L-serine in the original sample. caymanchem.com This method overcomes variations in sample preparation and instrument response, leading to highly reliable and reproducible results.

Historical Context and Evolution of Isotope Labeling Applications in Metabolomics and Proteomics Research

The use of stable isotopes as tracers in biological research dates back to the discovery of deuterium in 1931. biosyn.com Early experiments in the 1930s utilized isotopic tracers to investigate metabolic pathways and the turnover rates of molecules like amino acids. biosyn.com However, the widespread adoption of stable isotopes was initially hampered by the limited availability of sophisticated analytical instrumentation. nih.gov The post-World War II era saw a surge in the use of radioisotopes due to the relative ease and sensitivity of their detection. nih.gov

The advent and continuous improvement of mass spectrometry (MS) technology revolutionized the field. nih.gov The development of techniques like electron ionization and high-resolution mass analyzers made it possible to reliably detect and quantify molecules labeled with stable isotopes such as deuterium, 13C, and 15N. biosyn.comnih.gov This led to a resurgence in the use of stable isotope labeling in biological research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

112.14 g/mol |

IUPAC Name |

deuterio (2S)-2,3,3-trideuterio-3-deuteriooxy-2-(dideuterioamino)propanoate |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O[2H])(C([2H])([2H])O[2H])N([2H])[2H] |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Methodological Advances in L Serine D7 Synthesis and Derivatization for Research Applications

Deuteration Strategies for L-Serine-d7 Production and Isotopic Purity

The synthesis of this compound with high isotopic purity is paramount for its effective use in tracer studies. Various strategies have been developed, ranging from chemical synthesis to biocatalytic methods, each offering distinct advantages in terms of yield, cost-effectiveness, and the level of isotopic enrichment.

Chemical methods for deuteration often involve the use of deuterated reagents and solvents. For instance, L-serine can be deuterated through hydrogen-deuterium (H/D) exchange reactions catalyzed by metals such as platinum or palladium in the presence of D₂O. nih.gov These methods can achieve high levels of deuteration, often exceeding 98 atom % D. sigmaaldrich.com Another approach involves the synthesis of deuterated precursors which are then used in a multi-step chemical synthesis to produce the final this compound compound. researchgate.net While effective, chemical methods can sometimes lack stereoselectivity and may require harsh reaction conditions.

Enzymatic methods offer a milder and more selective alternative for deuteration. nih.gov These approaches leverage the specificity of enzymes to catalyze H/D exchange at specific positions on the amino acid. For example, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes can facilitate the exchange of hydrogen atoms at the α- and β-carbons of L-serine with deuterium (B1214612) from D₂O. nih.govcam.ac.uk The use of whole-cell biocatalysts or purified enzymes can lead to high isotopic enrichment under physiological conditions. The isotopic purity of commercially available this compound is often reported to be ≥99% for deuterated forms (d₁-d₇). caymanchem.com

Below is an interactive data table summarizing various deuteration strategies for L-serine.

| Deuteration Strategy | Catalyst/Reagent | Deuterium Source | Typical Isotopic Purity | Key Advantages |

| Chemical Synthesis | Platinum/Palladium | D₂O | >98 atom % D | High deuteration levels, scalable. |

| Chemical Synthesis | Deuterated Precursors | Varies | High | Control over labeling pattern. |

| Enzymatic H/D Exchange | PLP-dependent enzymes | D₂O | High | High stereoselectivity, mild conditions. |

| Commercial Production | Proprietary methods | Varies | ≥99% (d₁-d₇ forms) | High purity and availability. |

Positional Deuteration in this compound and its Implications for Tracer Studies

The ability to introduce deuterium atoms at specific positions within the L-serine molecule provides researchers with powerful tools for metabolic tracer studies. Positional isotopomers of L-serine, such as L-serine-2-d, L-serine-3,3-d₂, and L-serine-2,3,3-d₃, allow for the precise tracking of the metabolic fate of different parts of the molecule. medchemexpress.comisotope.com

For example, L-serine-2,3,3-d₃ has been utilized in deuterium magnetic resonance spectroscopic imaging to monitor serine metabolism in glioblastoma models. cam.ac.uk In these studies, the deuterium label can be tracked as it is incorporated into other metabolites, such as glycine (B1666218) and formate (B1220265), providing a measure of the flux through the one-carbon metabolism pathway. cam.ac.uk This information is critical for understanding the metabolic reprogramming that occurs in cancer cells and for developing targeted therapies. cam.ac.uk

Tracer studies using positionally deuterated L-serine are instrumental in metabolic flux analysis (MFA). nih.govox.ac.uk By monitoring the distribution of deuterium in downstream metabolites, researchers can quantify the rates of metabolic reactions and elucidate the contributions of different pathways to cellular metabolism. nih.govresearchgate.net For instance, the metabolism of L-serine in the liver has been investigated using isotopically labeled serine to determine the relative contributions of different enzymatic pathways to its degradation. nih.gov

The table below illustrates the application of positionally deuterated L-serine in tracer studies.

| L-Serine Isotopologue | Application Area | Key Findings |

| L-serine-2,3,3-d₃ | Cancer Metabolism Imaging | Enabled in vivo monitoring of one-carbon metabolism flux in glioblastoma. cam.ac.uk |

| Positionally Labeled L-Serine | Metabolic Flux Analysis | Quantified reaction rates and pathway contributions in central carbon metabolism. nih.govox.ac.uk |

| Tritiated L-Serine (³H at C-3) | Liver Metabolism | Determined the major metabolic exit of L-serine in rat liver. nih.govresearchgate.net |

Chemoenzymatic and Stereoselective Approaches to Deuterated Amino Acid Synthesis

The demand for enantiomerically pure deuterated amino acids has driven the development of chemoenzymatic and stereoselective synthetic methods. These approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis to produce this compound and its derivatives with precise control over stereochemistry and isotopic labeling.

Chemoenzymatic methods often employ enzymes to introduce chirality and/or the isotopic label in a key step of the synthetic route. For example, a PLP-dependent Mannich cyclase, LolT, has been repurposed for the stereoselective α-deuteration of a wide range of L-amino acids, including L-serine. nih.gov This biocatalytic approach offers excellent site- and stereoselectivity, often achieving complete deuteration. nih.gov Similarly, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze site-selective Cα and Cβ H/D exchange on amino acids. nih.gov

Stereoselective chemical synthesis of deuterated L-serine derivatives has also been achieved. One strategy involves the deprotonation of a chiral bicyclic serine equivalent followed by selective deuteration, leading to enantiopure α-deuterated serine derivatives. biorxiv.org Another approach utilizes chiral dirhodium catalysts derived from L-serine for asymmetric reactions, demonstrating the versatility of this amino acid in catalysis. rsc.org

The following table provides examples of chemoenzymatic and stereoselective methods for deuterated L-serine synthesis.

| Method | Enzyme/Catalyst | Position of Deuteration | Stereoselectivity |

| Biocatalytic H/D Exchange | PLP-dependent Mannich cyclase (LolT) | α-position | High (enantiopure L-amino acids) |

| Dual-Protein Catalysis | Aminotransferase (DsaD) / Partner protein (DsaE) | α- and β-positions | High (enantio-selective) |

| Chemical Synthesis | Chiral bicyclic serine equivalent | α-position | High (enantiopure) |

| Asymmetric Catalysis | Chiral dirhodium catalysts | N/A (used as ligand) | High |

Integration of this compound into Complex Biosynthetic Precursors for Advanced Studies

A key application of this compound is its use as a building block for the synthesis of more complex, isotopically labeled molecules. These deuterated biosynthetic precursors are invaluable for tracing metabolic pathways and understanding the assembly of biological macromolecules.

One of the most significant applications is in the study of sphingolipid metabolism. L-serine is a direct precursor for the de novo synthesis of sphingolipids, a class of lipids with crucial roles in cell signaling and membrane structure. frontiersin.orgresearchgate.net By feeding cells with this compound, researchers can trace the incorporation of the deuterium label into various sphingolipid species, such as ceramides (B1148491) and sphingomyelin. nih.gov This allows for the detailed analysis of sphingolipid synthesis and turnover using mass spectrometry-based lipidomics. frontiersin.orgnih.gov

Furthermore, L-serine is a central node in metabolism, contributing to the synthesis of other amino acids like glycine and cysteine, as well as being a major source of one-carbon units for the folate cycle. nih.govnih.gov this compound can be used to trace the flow of its atoms through these interconnected pathways, providing insights into nucleotide biosynthesis, methylation reactions, and redox homeostasis. biorxiv.orgbiorxiv.org The integration of this compound into these diverse metabolic networks makes it a versatile tool for systems biology and biomedical research.

The table below summarizes the integration of this compound into biosynthetic pathways for advanced studies.

| Biosynthetic Pathway | Complex Precursor Synthesized | Research Application | Analytical Technique |

| Sphingolipid Synthesis | Deuterated Sphingolipids (e.g., Ceramides) | Studying lipid metabolism and signaling. frontiersin.orgnih.gov | Mass Spectrometry, Lipidomics |

| One-Carbon Metabolism | Deuterated Glycine, Formate | Tracing folate cycle and nucleotide synthesis. cam.ac.uknih.gov | NMR, Mass Spectrometry |

| Amino Acid Metabolism | Deuterated Cysteine | Investigating sulfur amino acid pathways. | Mass Spectrometry |

Advanced Spectroscopic and Mass Spectrometric Applications of L Serine D7

Quantitative Analysis of L-Serine and Related Metabolites using L-Serine-d7 as an Internal Standard

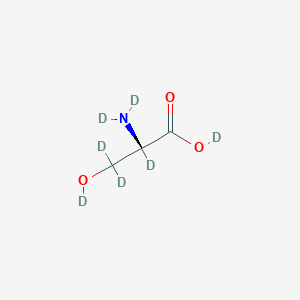

This compound is a deuterated form of the non-essential amino acid L-serine, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for the quantification of endogenous L-serine in biological samples using mass spectrometry-based techniques. caymanchem.com The co-elution of the labeled standard with the unlabeled analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of amino acids like L-serine, derivatization is typically required to increase their volatility. This compound serves as an excellent internal standard in GC-MS methods for the absolute quantification of L-serine.

In a typical workflow, a known amount of this compound is added to the biological sample prior to extraction and derivatization. Following derivatization, the sample is injected into the GC-MS system. The analyte (L-serine) and the internal standard (this compound) are separated by the gas chromatograph and subsequently detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard with a calibration curve generated from standards of known concentrations, the absolute concentration of L-serine in the original sample can be accurately determined. nih.gov

One study developed a GC-MS procedure for the separation and quantitation of D- and L-serine that involves esterification followed by acylation. This method was noted for its rapidity and sensitivity, with the derivatives being stable for at least five days, making it suitable for automated injections. nih.gov Another method utilized a nonchiral derivatization with chiral separation on a specific column in a GC-MS system for determining D- and L-serine in cerebrospinal fluid. nih.gov The quantification limit for L-serine using this GC-MS method was found to be 0.44 micromol/L, with a within-run imprecision of less than 3% and a between-run imprecision of less than 13%. nih.gov

Table 1: Performance of a GC-MS Method for L-Serine Quantification

| Parameter | Value |

| Analyte | L-Serine |

| Internal Standard | This compound |

| Quantification Limit | 0.44 µmol/L |

| Within-Run Imprecision | < 3% |

| Between-Run Imprecision | < 13% |

This table summarizes the performance characteristics of a validated GC-MS method for the quantification of L-serine using a deuterated internal standard.

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for the analysis of a wide range of metabolites, including amino acids, due to its high sensitivity and specificity. nih.gov this compound is extensively used as an internal standard in LC-MS-based methods for the absolute quantification of L-serine in various biological matrices. caymanchem.com

Similar to GC-MS, a known amount of this compound is added to the sample at the beginning of the workflow. The sample is then processed, and the extract is analyzed by LC-MS. The chromatographic separation of L-serine and this compound is followed by their detection by the mass spectrometer. The ratio of the peak area of L-serine to that of this compound is used to calculate the concentration of L-serine in the sample.

One validated LC-MS method for the determination of D- and L-serine in cerebrospinal fluid employed a chiral derivatization reagent. nih.gov This method demonstrated a quantification limit for L-serine of 0.41 micromol/L. nih.gov The within-run and between-run imprecision were both below 13%. nih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is a common approach, and for enhanced selectivity and sensitivity, mass spectrometry is often the detector of choice. nih.govresearchgate.net

Table 2: Performance of an LC-MS Method for L-Serine Quantification

| Parameter | Value |

| Analyte | L-Serine |

| Internal Standard | This compound |

| Quantification Limit | 0.41 µmol/L |

| Within-Run Imprecision | < 3% |

| Between-Run Imprecision | < 13% |

This table presents the performance metrics of a validated LC-MS method for quantifying L-serine with the use of a deuterated internal standard.

Targeted metabolomics aims to measure a predefined set of metabolites with high precision and accuracy. The use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving reliable quantitative results in targeted metabolomics studies. sigmaaldrich.com

Isotope dilution mass spectrometry (IDMS) is a technique that utilizes isotopically-altered reference standards to achieve highly accurate and reproducible quantitative results. thermofisher.com By spiking the sample with a known amount of the isotopically labeled standard, any variations that occur during sample preparation and analysis affect both the analyte and the standard to the same extent. This allows for a ratiometric measurement that is inherently more precise and accurate than methods relying on external calibration alone.

The use of deuterated internal standards like this compound is essential to correct for matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy of quantification in complex biological samples. sigmaaldrich.com The similar chemical and physical properties of the labeled and unlabeled compounds ensure that they behave almost identically during extraction, chromatography, and ionization, leading to a more reliable measurement of the endogenous analyte concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules. The incorporation of stable isotopes like deuterium (²H) can significantly enhance the capabilities of NMR spectroscopy.

The selective incorporation of deuterated amino acids, such as this compound, into proteins and other biomolecules can simplify complex NMR spectra and facilitate their structural elucidation. The substitution of protons with deuterons, which have a much smaller gyromagnetic ratio, leads to the disappearance of proton signals and a reduction in proton-proton couplings in the NMR spectrum.

This spectral simplification can be particularly advantageous for larger proteins, where severe signal overlap can make spectral assignment and structure determination challenging. By selectively deuterating specific amino acid residues, researchers can effectively "edit" the NMR spectrum, allowing them to focus on specific regions of the molecule and obtain unambiguous structural information.

Deuterium NMR spectroscopy can provide unique insights into the dynamics of biomolecules. The quadrupolar nature of the deuterium nucleus makes it a sensitive probe of molecular motion on a wide range of timescales. By monitoring the relaxation properties of deuterium nuclei in this compound-labeled biomolecules, researchers can gain information about the flexibility and conformational changes of the molecule.

Furthermore, deuterium-enhanced NMR techniques can be used to study the binding of ligands to proteins and other macromolecules. The incorporation of deuterated L-serine can be used to probe changes in the local environment and dynamics of the protein upon ligand binding. These studies can provide valuable information about the binding site, the binding affinity, and the mechanism of interaction.

In-Cell NMR Applications Utilizing this compound Probes for Cellular Environment Studies

In-cell NMR is a technique that provides atomic-resolution data on the structure, dynamics, and interactions of biomolecules directly within their native cellular environment. The use of isotopically labeled probes, such as deuterated amino acids, is central to these investigations. This compound, in particular, has been utilized not just as a component for labeled protein expression but also as a direct probe to monitor cellular metabolism.

Recent studies have employed deuterated serine ([2,3,3-²H₃]serine) to track its metabolic fate within living cells, specifically in the context of cancer. nih.govcam.ac.uk Serine is a pivotal metabolite, providing essential one-carbon units for the synthesis of nucleotides and other critical biomolecules. By introducing deuterated serine to patient-derived glioblastoma cells, researchers can use deuterium (²H) magnetic resonance spectroscopy (MRS) to observe the downstream products of serine metabolism in real-time. nih.govcam.ac.uk This approach allows for the in-situ monitoring of metabolic fluxes through the one-carbon pathway. nih.gov

| Detected Deuterated Metabolite | Metabolic Significance | Detection Method |

|---|---|---|

| [²H]Glycine | Product of serine hydroxymethyltransferase (SHMT) activity | ²H Magnetic Resonance Spectroscopy (MRS) |

| [¹⁴,¹⁴-²H₂] 5,10-methylene-tetrahydrofolate | Key intermediate in one-carbon metabolism | ²H MRS |

| [²H]Formate | Product of the folate cycle, involved in nucleotide synthesis | ²H MRS |

| Labeled Water (HDO) | Correlates with formate (B1220265) labeling; surrogate for metabolic flux | ²H MRS |

Exometabolomics Profiling and Quantification using Quantitative Proton NMR with Deuterated Standards

Exometabolomics involves the comprehensive analysis of metabolites secreted by cells into the extracellular environment, offering insights into cellular function and metabolic state. Quantitative Proton NMR (¹H-qNMR) is a powerful, non-destructive technique for identifying and quantifying these metabolites. nih.gov Accurate quantification in NMR relies on comparing the signal intensity of an analyte to that of a standard of known concentration. nih.gov

The use of deuterated compounds as internal standards offers significant advantages in ¹H-qNMR. An ideal internal standard should be chemically similar to the analytes of interest but have a signal that does not overlap with them in the NMR spectrum. Deuterated standards like this compound meet this criterion exceptionally well. Since most or all of its proton sites are replaced with deuterium, this compound is essentially "invisible" in a standard ¹H-NMR spectrum, thereby eliminating the risk of signal overlap with the metabolites being quantified.

While the use of various internal standards is well-established in NMR-based metabolomics, the application of deuterated standards is a key strategy for improving accuracy and simplifying complex spectra. nih.govacs.org The procedure for quantification involves:

Adding a precise amount of the deuterated internal standard (e.g., this compound) to the sample of extracellular medium.

Acquiring a ¹H-NMR spectrum of the mixture.

Although the deuterated standard itself is not observed, its known concentration allows for the calibration of the NMR signal intensity, often in conjunction with an external standard or a reference signal.

The concentrations of other metabolites in the sample are then calculated relative to this calibrated reference.

This approach provides high reproducibility and allows for the absolute quantification of numerous metabolites simultaneously, making it a cornerstone of systems biology and biomarker discovery. nih.gov

Carbon-13 Detected NMR for Intrinsically Disordered Protein Characterization

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure and exist as dynamic ensembles of conformations. This inherent flexibility makes them challenging to study with traditional structural biology techniques. NMR spectroscopy is uniquely suited for characterizing IDPs at atomic resolution, but their proton (¹H) NMR spectra often suffer from severe signal overlap due to poor chemical shift dispersion. umich.edunih.gov

To overcome this limitation, Carbon-13 (¹³C) detected NMR methods have emerged as a powerful alternative. acs.org These experiments directly detect the ¹³C nucleus, which has a much larger chemical shift range than ¹H, leading to significantly better-resolved spectra. umich.edu This enhanced resolution is critical for the sequential assignment and structural characterization of IDPs. nih.gov

The effectiveness of ¹³C-detected NMR for IDPs is further enhanced by the use of isotopic labeling, including deuteration. nih.gov Incorporating deuterated amino acids, such as this compound, during protein expression offers several benefits:

Spectral Simplification: Replacing protons with deuterium removes ¹H-¹H scalar couplings and simplifies complex spectra.

Favorable Relaxation Properties: Deuteration slows down transverse relaxation rates, resulting in sharper NMR signals, which is particularly beneficial for larger or aggregated IDPs.

The combination of ¹³C-detection and deuteration is a synergistic approach that pushes the boundaries of IDP characterization. nih.gov It enables the application of a suite of specialized NMR experiments designed to probe the backbone and side-chain conformations, dynamics, and transient long-range interactions that define the functional states of these challenging but biologically crucial proteins. psu.eduunifi.it

| Experiment Name | Information Obtained | Advantage for IDPs |

|---|---|---|

| (H)N(CA)CON | Correlates amide nitrogen (N) with the preceding carbonyl carbon (C') | Provides sequential backbone connectivity, overcoming ¹H dispersion issues. |

| (H)N(CO)CA | Correlates amide nitrogen (N) with the intra-residue alpha-carbon (Cα) | Aids in backbone resonance assignment. |

| (HACA)CON | Correlates Hα/Cα with the intra-residue carbonyl carbon (C') | Provides side-chain to backbone connections. |

| ¹⁵N,¹³C CON | 2D correlation between the carbonyl carbon and amide nitrogen | Foundation spectrum with excellent chemical shift dispersion. umich.edu |

Elucidation of L Serine Metabolic Pathways and Flux Analysis with L Serine D7 Tracing

De Novo L-Serine Biosynthesis Pathways and Regulation

The primary route for de novo L-serine synthesis is the phosphorylated pathway, a three-step enzymatic sequence that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) into L-serine production. nih.gov This pathway is highly active in specific tissues and is essential for cellular proliferation and neurological function. frontiersin.org

Role of Phosphoglycerate Dehydrogenase (PGDH) in the Initial Committed Step

The first and rate-limiting step in L-serine biosynthesis is catalyzed by 3-phosphoglycerate dehydrogenase (PGDH). spandidos-publications.com This enzyme facilitates the NAD⁺-dependent oxidation of 3-phosphoglycerate (3-PG), an intermediate of glycolysis, to produce 3-phosphohydroxypyruvate (3-PHP). nih.gov The reaction is functionally irreversible under physiological conditions, committing the carbon flux from glycolysis into the serine synthesis pathway. The activity of PGDH is a critical regulatory point; its expression is often upregulated in proliferating cells, such as in cancer, to meet the high demand for serine. spandidos-publications.com The equilibrium of this reaction favors 3-phosphoglycerate, but the rapid consumption of 3-PHP by the subsequent enzyme drives the pathway forward. nih.gov

Contributions of Phosphoserine Aminotransferase (PSAT) and Phosphoserine Phosphatase (PSP)

Following the initial step, phosphoserine aminotransferase (PSAT) catalyzes the reversible transamination of 3-phosphohydroxypyruvate. spandidos-publications.com In this reaction, PSAT utilizes glutamate (B1630785) as the amino group donor, converting 3-PHP into 3-phosphoserine (3-PS) and generating α-ketoglutarate as a byproduct. spandidos-publications.com

| Enzyme | Substrate | Product(s) | Cofactor/Coreactant | Reaction Type |

| Phosphoglycerate Dehydrogenase (PGDH) | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate, NADH, H⁺ | NAD⁺ | Oxidation |

| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate, Glutamate | 3-Phosphoserine, α-Ketoglutarate | Pyridoxal (B1214274) Phosphate (B84403) | Transamination |

| Phosphoserine Phosphatase (PSP) | 3-Phosphoserine, H₂O | L-Serine, Inorganic Phosphate (Pi) | Mg²⁺ | Hydrolysis |

Interplay with Glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP) Carbon Flux

The L-serine biosynthesis pathway is intrinsically linked to central carbon metabolism, branching directly from glycolysis. nih.gov The diversion of 3-phosphoglycerate shunts carbon away from pyruvate (B1213749) production and the tricarboxylic acid (TCA) cycle. The activity of this pathway is often coordinated with the rate of glycolysis. For instance, the M2 isoform of pyruvate kinase (PKM2), prevalent in cancer cells, can restrict the flow of glycolytic intermediates toward pyruvate, thereby increasing the availability of 3-PG for serine synthesis. frontiersin.org

Furthermore, the products derived from L-serine metabolism create a crucial link to the pentose phosphate pathway (PPP). L-serine is a major source of one-carbon units, which are transferred via the folate cycle for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. spandidos-publications.com The PPP, in turn, produces ribose-5-phosphate, the sugar backbone of these nucleotides. Thus, increased flux through the serine biosynthesis pathway supports the anabolic demands of proliferating cells by providing essential precursors for nucleotide synthesis, a process reliant on PPP-derived intermediates. figshare.com

Glycine (B1666218) Interconversion as a Source of L-Serine

Besides the de novo phosphorylated pathway, L-serine can also be synthesized from glycine through a reversible reaction. mdpi.com This interconversion is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytoplasm and mitochondria. wikipedia.org SHMT facilitates the transfer of a one-carbon unit from 5,10-methylenetetrahydrofolate to glycine, yielding L-serine and tetrahydrofolate. mdpi.com This reaction is a cornerstone of one-carbon metabolism, linking the metabolic fates of serine, glycine, and folate. ludwigcancerresearch.org While the phosphorylated pathway represents a net synthesis of the serine/glycine carbon skeleton from glucose, the SHMT-catalyzed reaction allows for the dynamic interconversion between these two amino acids to meet specific cellular needs. ludwigcancerresearch.orgnih.gov In some contexts, such as in the liver, the reverse reaction, converting serine to glycine, predominates to maintain glycine homeostasis. nih.gov

L-Serine Catabolism and Degradative Pathways

The breakdown of L-serine contributes to central carbon metabolism, primarily by generating pyruvate, a key intermediate that can enter the TCA cycle for energy production or be used for gluconeogenesis. nih.gov

Alternative Degradation Routes to 2-Phosphoglycerate

While the primary routes of L-serine degradation often lead to pyruvate or glycine, an alternative pathway allows for its conversion into the glycolytic intermediate 2-phosphoglycerate. This pathway serves as a mechanism for L-serine to contribute to gluconeogenesis. The conversion involves a sequence of three enzymatic reactions: first, the conversion of serine by serine-pyruvate transaminase; second, the action of glycerate dehydrogenase; and finally, phosphorylation by glycerate kinase to yield 2-phosphoglycerate. nih.gov This product can then enter the glycolysis or gluconeogenesis pathways, depending on the metabolic state of the cell. nih.gov The existence of this route highlights the metabolic flexibility surrounding L-serine catabolism, enabling it to fuel central carbon metabolism through multiple entry points.

Isotopic Metabolic Flux Analysis (IMFA) using L-Serine-d7 and other Deuterated Isotopologues

Isotopic Metabolic Flux Analysis (IMFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov This technique involves introducing a substrate labeled with a stable isotope, such as this compound, into a biological system. medchemexpress.comox.ac.uk As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, typically using mass spectrometry or NMR, researchers can trace the fate of the atoms from the initial substrate and computationally estimate the intracellular fluxes throughout the metabolic network. nih.govnih.gov Deuterated isotopologues like this compound are valuable tracers for these studies. For instance, the metabolism of [2,3,3-²H₃]serine has been monitored using deuterium (B1214612) magnetic resonance spectroscopy to investigate one-carbon metabolism, demonstrating the utility of such tracers in mapping metabolic pathways in vivo. cam.ac.uknih.gov

Quantitative Modeling of Intracellular Metabolic Networks in Model Organisms

The data obtained from this compound tracing experiments are integrated into computational models to provide a quantitative understanding of cellular metabolism. researchgate.netresearchgate.net These models consist of a network of biochemical reactions specific to the organism being studied. researchgate.netnih.gov By fitting the experimentally measured isotopic labeling patterns and extracellular flux rates (e.g., nutrient uptake and product secretion) to the model, a detailed map of intracellular metabolic fluxes can be generated. nih.gov

This approach has been successfully applied in various model organisms. For example, metabolic flux analysis was used to study L-serine production in engineered Corynebacterium glutamicum. nih.govnih.gov In these studies, mathematical models helped elucidate how genetic modifications redirected carbon flux from pathways like the pentose phosphate pathway (PPP) towards the L-serine biosynthesis pathway, providing a quantitative basis for metabolic engineering strategies. nih.gov Similarly, kinetic modeling of serine biosynthesis in E. coli demonstrates how quantitative models are constructed using experimental data to simulate and understand the dynamics of a metabolic pathway. nih.gov These models are essential for interpreting the complex data from isotope labeling experiments and for gaining a systems-level understanding of metabolic regulation. researchgate.netresearchgate.net

Determination of Carbon Flux Distribution and Pathway Contributions

Using tracers like this compound allows for the precise determination of how carbon is distributed among interconnected metabolic pathways. nih.govresearchgate.net Metabolic flux analysis in engineered Corynebacterium glutamicum revealed specific changes in carbon flux distribution aimed at increasing L-serine production. nih.gov Overexpression of key enzymes directed the flux from the pentose phosphate pathway towards glycolysis and enhanced the L-serine biosynthesis pathway. nih.gov Crucially, the analysis also quantified a 24% reduction in the flux from L-serine to glycine, indicating a successful downregulation of this competing pathway. nih.gov

In another application, studies in patient-derived glioblastoma cells using [2,3,3-²H₃]serine as a tracer identified the downstream labeled metabolites, including [²H]glycine and [²H]formate. cam.ac.uknih.gov This demonstrated that the majority of the labeled serine was metabolized within the mitochondria, providing a quantitative measure of the flux through the one-carbon metabolism pathway in cancer cells. cam.ac.uknih.gov These findings exemplify how deuterated serine isotopes can be used to quantify the contributions of different pathways to serine metabolism and to identify key nodes of metabolic activity.

| Metabolic Flux/Pathway | Observation in Engineered Strain (SER-8) | Reference |

|---|---|---|

| Pentose Phosphate Pathway (PPP) to Glycolysis (EMP) | Flux redirected towards glycolysis | nih.gov |

| L-Serine Biosynthesis Pathway | Flux was improved/enhanced | nih.gov |

| L-Serine to Glycine Conversion | Flux dropped by 24% | nih.gov |

Analysis of Intracellular L-Serine Pool Dynamics and Homeostasis

Maintaining the balance, or homeostasis, of intracellular metabolite pools is critical for cell function and survival. nih.govnoaa.gov Isotopic tracing provides a powerful tool to investigate the dynamics of these pools. Studies in C. glutamicum engineered for L-serine production showed a significant alteration in the intracellular amino acid pools. nih.gov In the engineered SER-8 strain, the intracellular L-serine pool reached (14.22 ± 1.41) μmol per gram of cell dry mass, which was notably higher than the glycine pool. This was a reversal of the situation observed in the wild-type strain, indicating a profound shift in the homeostasis of these related amino acids. nih.gov

This research underscores that managing the L-serine pool is fundamental for maintaining the viability of the organism during high-level production. nih.gov An excessive accumulation or depletion of a key metabolite can have significant impacts on cellular processes. nih.gov Therefore, understanding the dynamics and regulation of the intracellular L-serine pool is crucial for both metabolic engineering applications and for comprehending cellular function under various physiological and pathological conditions. nih.govnoaa.gov

Interconnected Metabolic Networks Involving L-Serine

L-serine is a central node in cellular metabolism, connecting glycolysis to a wide array of biosynthetic pathways. nih.gov It serves as a precursor for the synthesis of other amino acids such as glycine and cysteine. researchgate.net Furthermore, L-serine is the primary source of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. nih.gov This network, often referred to as the serine, glycine, one-carbon (SGOC) network, is critical for cellular proliferation and redox balance. nih.gov

Sphingolipid Biosynthesis and the Obligatory Role of L-Serine

L-serine plays an indispensable role in the biosynthesis of sphingolipids, a class of lipids crucial for the structure of cell membranes and for signal transduction. nih.govnih.gov The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase. researchgate.net This initial step is obligatory; without L-serine, the canonical sphingolipid backbone cannot be formed. researchgate.netresearchgate.net

A diminished capacity for de novo L-serine synthesis has been shown to disrupt normal sphingolipid homeostasis. nih.govnih.gov When the external supply of L-serine is limited, cells may generate cytotoxic 1-deoxysphingolipids (doxSLs) due to the condensation of palmitoyl-CoA with alanine (B10760859) instead of serine. nih.govnih.gov This highlights that a steady supply of L-serine is necessary to prevent the accumulation of atypical and harmful lipid species. nih.gov Therefore, L-serine is not just a passive building block but an essential substrate whose availability is critical for maintaining the integrity of sphingolipid metabolism. researchgate.netnih.gov

Glycine and One-Carbon Metabolism Interdependencies (Folate and Methionine Cycles)

The intricate relationship between L-serine, glycine, and one-carbon metabolism is fundamental to numerous cellular processes, including nucleotide synthesis, amino acid homeostasis, and methylation reactions. nih.govmdpi.com The use of stable isotope tracers, such as this compound, has been pivotal in dissecting the flux and compartmentalization of these interconnected pathways. L-serine is a primary donor of one-carbon units, which are transferred by the folate cycle and subsequently utilized in the methionine cycle. creative-proteomics.comnih.gov

The conversion of L-serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a critical entry point for one-carbon units into the folate cycle. mdpi.combiorxiv.org This reaction occurs in both the cytoplasm and mitochondria. nih.gov By using this compound as a tracer, where deuterium atoms are substituted for hydrogen atoms on the carbon backbone, researchers can track the fate of the serine molecule. When this compound is converted to glycine, the deuterium labels are transferred along with the one-carbon unit (now a deuterated methylene (B1212753) group) to the folate carrier, tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (CH2-THF). nih.govescholarship.org

This deuterated one-carbon unit can then be channeled through a series of reactions within the folate cycle for various biosynthetic processes. nih.gov A key intersection with the methionine cycle occurs when the one-carbon unit is used for the remethylation of homocysteine to form methionine. nih.govnih.gov The deuterated 5,10-CH2-THF can be reduced to 5-methyltetrahydrofolate (5-CH3-THF). The enzyme methionine synthase then facilitates the transfer of this deuterated methyl group to homocysteine, regenerating methionine with a deuterated methyl group. nih.gov This newly synthesized, labeled methionine can then be activated to form S-adenosylmethionine (SAM), the universal methyl donor, which carries the deuterium label to countless methylation reactions, including the methylation of DNA, RNA, and proteins. nih.govnih.gov

Metabolic flux analysis using this compound allows for the quantification of the contribution of serine to these pathways. By measuring the isotopic enrichment in downstream metabolites like glycine, methionine, and SAM, the relative activity of the folate and methionine cycles can be determined.

| Metabolite | Expected Labeling Pattern from this compound | Pathway Implication |

| Glycine | Deuterated | Direct conversion from L-serine via SHMT. |

| 5,10-Methylene-THF | Deuterated one-carbon unit | Entry of serine-derived carbon into the folate cycle. |

| 5-Methyl-THF | Deuterated methyl group | Preparation of the one-carbon unit for methionine synthesis. |

| Methionine | Deuterated methyl group | Flux through methionine synthase and homocysteine remethylation. |

| S-Adenosylmethionine (SAM) | Deuterated methyl group | Availability of serine-derived one-carbon units for cellular methylation. |

Transsulfuration Pathway Intersections and Sulfur-Containing Amino Acid Synthesis

The transsulfuration pathway represents another crucial metabolic fate for L-serine, directly linking its carbon backbone to the synthesis of sulfur-containing amino acids, most notably cysteine. nih.govnih.gov This pathway intersects with the methionine cycle at the level of homocysteine. wikipedia.org Stable isotope tracing with this compound is an effective tool for elucidating the flux through this pathway, as the deuterium-labeled carbon skeleton of serine is incorporated directly into the newly synthesized cysteine. nih.govnih.gov

The first committed step of the reverse transsulfuration pathway is catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS). wikipedia.orgresearchgate.net This enzyme condenses L-serine with homocysteine to form cystathionine. nih.govresearchgate.net When this compound is used as the tracer, the resulting cystathionine molecule will be deuterated. The subsequent reaction, catalyzed by cystathionine γ-lyase (CSE), cleaves cystathionine to produce cysteine and α-ketobutyrate. wikipedia.orgnih.gov The cysteine molecule formed retains the carbon backbone, and therefore the deuterium labels, from the original this compound molecule. nih.gov Homocysteine, on the other hand, contributes only the sulfur atom to this process. nih.gov

Tracing studies have demonstrated that while the transsulfuration pathway is highly active in certain tissues like the liver, its contribution to the cysteine pool in other tissues and in tumors can be variable. nih.gov By quantifying the enrichment of deuterium in cysteine and its downstream products, such as the antioxidant glutathione (B108866) (GSH), researchers can determine the reliance of cells on de novo cysteine synthesis from serine versus uptake of cysteine from the extracellular environment. nih.govnih.gov This analysis is critical for understanding cellular strategies for maintaining redox balance and meeting the demand for sulfur-containing amino acids. nih.gov

The flux of homocysteine is a key regulatory point. It can either be remethylated to methionine, continuing the methionine cycle, or it can enter the transsulfuration pathway to be irreversibly converted to cysteine. nih.gov this compound tracing, combined with tracers for methionine or homocysteine, can help delineate how cells partition homocysteine between these two competing pathways under different physiological conditions.

| Metabolite | Expected Labeling Pattern from this compound | Pathway Implication |

| Cystathionine | Deuterated (serine-derived portion) | Flux through cystathionine β-synthase (CBS). |

| Cysteine | Deuterated carbon backbone | De novo synthesis via the transsulfuration pathway. |

| Glutathione (GSH) | Deuterated (cysteine moiety) | Utilization of newly synthesized cysteine for antioxidant production. |

| α-ketobutyrate | Unlabeled | Derived from the homocysteine carbon skeleton. |

Enzymatic Mechanism Investigations and Kinetic Isotope Effects Utilizing L Serine D7

Serine Palmitoyltransferase (SPT) Catalysis and Deuterium (B1214612) Kinetic Isotope Effects (KIE)

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in sphingolipid biosynthesis, catalyzing the condensation of L-serine with palmitoyl-CoA rsc.org. Studies employing isotopically labeled L-serine have been instrumental in understanding its catalytic mechanism and comparing its activity across different biological systems.

Characterization of Enzyme Reaction Kinetics with Deuterated Substrates

Investigations into SPT kinetics have utilized various isotopically labeled L-serine substrates to discern the enzyme's mechanism nih.govnih.gov. Specifically, the use of [2,3,3-D]l-serine, a deuterated analogue of L-serine, has revealed significant kinetic effects with certain SPT isoforms. For the Sphingomonas paucimobilis SPT (SpSPT), the presence of deuterium labels at the beta-carbon (C2 and C3) resulted in a KIE (kH/kD) of 2.18 ± 0.13 nih.govnih.gov. This finding demonstrates that the cleavage of the C-H bond at these positions is influenced by the isotopic substitution, suggesting its involvement in the rate-determining step of the catalytic cycle.

Table 1: Kinetic Isotope Effects of Deuterated L-Serine on SPT Activity

| Enzyme Isoform | Deuterated Substrate | KIE (kH/kD) | Significance | Reference |

| Sphingomonas paucimobilis SPT | [2,3,3-D]l-serine | 2.18 ± 0.13 | Significant | nih.govnih.gov |

| Human SPT (isoform unspecified) | [2,3,3-D]l-serine | ~1.0 (no significant effect) | Not Significant | nih.govnih.gov |

Serine Racemase Activity and the Stereoisomer Interconversion of L-Serine to D-Serine

Serine Racemase (SR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the interconversion of L-serine and D-serine, with D-serine playing a significant role as a neurotransmitter nih.govresearchgate.netnih.gov. The enzyme's mechanism involves the formation of an external aldimine with serine, followed by deprotonation at the alpha-carbon, leading to a planar carbanionic intermediate. This intermediate can then be reprotonated from either face, resulting in racemization or, alternatively, undergo beta-elimination to form pyruvate (B1213749) researchgate.netnih.govnih.gov.

While specific studies explicitly detailing the use of L-serine-d7 for SR KIEs were not found in the provided snippets, the mechanism of SR, particularly the deprotonation at the alpha-carbon, makes it a prime candidate for such investigations. Deuteration at the alpha-carbon (C2) of L-serine would be expected to yield a primary kinetic isotope effect if this deprotonation step is rate-limiting. Furthermore, more extensive deuteration, as in this compound, could potentially probe other steps or intermediates in the complex reaction pathway. Research has utilized deuterium labeling in conjunction with 13C labeling to study the partitioning of intermediates in human SR, quantifying the relative rates of H/D exchange, racemization, and beta-elimination, with KIEs supporting a stepwise mechanism involving a carbanionic intermediate nih.gov.

Serine Hydroxymethyltransferase (SHMT) Function and its Regulatory Mechanisms

Serine Hydroxymethyltransferase (SHMT) is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-MTHF) nih.govprinceton.eduebi.ac.ukwikipedia.org. This reaction is critical for providing essential one-carbon units for various biosynthetic pathways, including purines, thymidylate, and methionine nih.govprinceton.eduebi.ac.uknih.govlibretexts.org. The mechanism involves PLP, forming an external aldimine with serine, followed by cleavage of the C-C bond of the serine side chain to release formaldehyde, which is then transferred to THF nih.govwikipedia.org.

Studies investigating carbon KIEs (13C) on SHMT from pig liver have measured values around 0.994-0.995 for positions C2 and C3 of serine, indicative of secondary kinetic effects frontiersin.org. These studies concluded that the SHMT reaction itself does not significantly contribute to the observed 13C depletion in natural products like methane (B114726) frontiersin.org. While direct deuterium KIE studies on SHMT using this compound were not detailed in the provided results, the enzyme's mechanism, involving bond cleavage at the serine side chain, presents opportunities for probing specific steps with deuterated serine analogues. Furthermore, L-ser-d7 has been employed in structural studies of SHMT, demonstrating its utility in understanding enzyme-ligand interactions osti.gov.

Structural and Conformational Studies of L Serine and Its Derivatives Utilizing L Serine D7

High-Pressure Polymorphism of L-Serine-d7 Crystalline Structures

The application of high pressure to crystalline this compound induces polymorphic phase transitions, providing insights into the stability and flexibility of its crystal lattice. These studies are critical for understanding how intermolecular forces and molecular conformations respond to extreme conditions.

Neutron powder diffraction has been employed to study the hydrostatic compression of this compound up to 8.1 GPa. ed.ac.uked.ac.uk This technique is particularly advantageous for locating deuterium (B1214612) atoms, thereby offering a clear picture of the hydrogen-bonding network. Over this pressure range, this compound undergoes two phase transitions. The first transition, from L-serine-I to L-serine-II, occurs between 4.6 and 5.2 GPa. ed.ac.uked.ac.uk The second transition, to L-serine-III, takes place between 7.3 and 8.1 GPa. ed.ac.uked.ac.uk All three polymorphs exhibit an orthorhombic crystal system with the space group P2(1)2(1)2(1). ed.ac.uked.ac.uk

A key structural feature in all phases is the presence of chains of serine molecules linked by head-to-tail N-D···O hydrogen bonds between the ammonium (B1175870) and carboxylate groups. ed.ac.uk These chains are further organized into ribbons by a second set of N-D···O hydrogen bonds. ed.ac.uk In the initial phase (L-serine-I), the hydroxyl groups at the edges of these ribbons form layers through O-D···O-D hydrogen bond chains. ed.ac.uk These layers are interconnected by a third set of N-D···O hydrogen bonds. ed.ac.uk

To complement experimental findings, ab initio Density Functional Theory (DFT) and PIXEL calculations have been utilized to investigate the polymorphs of L-serine under high pressure. ed.ac.ukresearchgate.net These computational methods provide a theoretical framework for understanding the energetic and structural changes that drive the observed phase transitions. Geometry optimizations, starting from coordinates derived from high-pressure neutron powder diffraction data, were performed using the SIESTA code. ed.ac.ukresearchgate.net

Interactive Data Table: Calculated and Experimental Data for L-Serine Polymorphs

| Phase | Pressure Range (GPa) | Key Structural Driver | Intramolecular Energy Stabilization (kJ mol⁻¹) |

| I to II | 4.5 - 5.2 | Change in molecular conformation, volume reduction | 40 |

| II to III | 7.3 - 8.1 | Bifurcation of a short O-H···O interaction | - |

Under increasing pressure, the molecular conformation and hydrogen bonding network of this compound exhibit dynamic changes. In the transition from L-serine-I to L-serine-II, the voids within the crystal structure begin to close. ed.ac.uk This compression leads to the breaking of the O-D···O-D chains that connect the ribbons in phase I. ed.ac.uk These are replaced by shorter and stronger O-D···O hydrogen bonds to carboxylate groups. ed.ac.uk At 7.3 GPa, the O···O distance in these new hydrogen bonds becomes very short, measuring only 2.516 (17) Å, indicating significant strain. ed.ac.uk

The subsequent transition to L-serine-III is believed to relieve this accumulated strain. ed.ac.uk In this phase, the hydroxyl deuterium atom becomes bifurcated, forming a new O-D···O contact with a carboxylate group in an adjacent layer while maintaining the existing contact from phase II. ed.ac.uk Hirshfeld surface fingerprint plots indicate an increase in the number of D···D interactions during the transition from phase II to III, while the hydrogen bonds actually lengthen. ed.ac.uk A notable conformational change during the I-to-II transition involves the rotation of the hydroxyl group, a twisting of the carboxyl group, and a slight rotation of the amino group. ed.ac.uk Specifically, the conformation of the OH group changes from gauche to anti, and the NCαCO torsion angle shifts from -178.1 (2)° at 4.8 GPa to -156.3 (10)° at 5.4 GPa. nih.goved.ac.uk

Interactive Data Table: Key Hydrogen Bond Distances and Torsion Angles Under Pressure

| Phase | Pressure (GPa) | Hydrogen Bond Type | O···O Distance (Å) | NCαCO Torsion Angle (°) |

| I | Ambient | O-D···O-D | 2.918 (4) | - |

| I | 4.8 | O-D···O-D | 2.781 (11) | -178.1 (2) |

| II | 5.4 | O-D···O (carboxylate) | 2.62 (2) | -156.3 (10) |

| II | 7.3 | O-D···O (carboxylate) | 2.516 (17) | - |

Molecular Interactions of L-Serine with Supramolecular Host Molecules (e.g., Cucurbiturils).wikipedia.orgnih.gov

Cucurbiturils are macrocyclic host molecules known for their ability to encapsulate guest molecules within their hydrophobic cavity. wikipedia.org The interaction between L-serine and cucurbiturils is of interest for applications in molecular recognition and drug delivery. nih.gov The binding is typically driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov The carbonyl-lined portals of cucurbiturils have a high affinity for positively charged species, such as the ammonium group of the zwitterionic L-serine. wikipedia.org

Studies on the interaction of various amino acids with cucurbit wikipedia.orguril (CB wikipedia.org) have shown that the binding affinity is influenced by the protonation state of the amino acid. acs.org The inclusion of the amino acid into the cucurbituril (B1219460) cavity is generally favored upon protonation of the carboxylate group. acs.org While specific binding studies of L-serine with cucurbiturils are part of a broader investigation into amino acid-host interactions, the general principles suggest that L-serine would form inclusion complexes. The nature of these interactions, whether the side chain or the amino acid backbone is included in the cavity, would depend on factors such as pH and the specific cucurbituril homolog used. The upfield shift of guest protons in ¹H NMR spectroscopy is a characteristic indicator of inclusion within the cucurbituril cavity. acs.org

Fundamental Biological Roles and Pathway Regulation of L Serine Investigated Via L Serine D7 Tracing

Cellular Proliferation and Growth Regulation in Model Systems

L-serine metabolism is intrinsically linked to cellular proliferation and growth. nih.gov It serves as the primary donor of one-carbon units for the synthesis of purines and deoxythymidine monophosphate, essential components of DNA and RNA. nih.govresearchgate.net Consequently, rapidly dividing cells, such as those in cancerous tissues, often exhibit an increased demand for L-serine. nih.gov Isotope tracing studies using L-serine-d7 enable the precise measurement of flux through serine-dependent biosynthetic pathways, revealing how cancer cells reprogram their metabolism to sustain growth.

Research has shown that restricting serine availability can alter sphingolipid diversity and thereby constrain tumor growth. nih.gov Furthermore, while L-serine is pivotal, its enantiomer, D-serine, has also been implicated in promoting cellular proliferation, for instance, in kidney remodeling through the mTOR signaling pathway. nih.gov By tracing the metabolic fate of this compound, researchers can elucidate the complex interplay between L-serine availability, its conversion to other metabolites, and the regulation of cell cycle progression and biomass accumulation in various model systems.

| Research Area | Model System | Key Findings |

| Tumor Metabolism | Cancer Cell Lines / Xenografts | Serine is critical for nucleotide synthesis and tumor progression. Serine restriction can slow tumor growth by modulating sphingolipid metabolism. nih.gov |

| Tissue Remodeling | Kidney Models | D-serine, derived from L-serine, promotes cellular proliferation and kidney enlargement after nephrectomy via the mTOR pathway. nih.gov |

| Anchorage-Independent Growth | Spheroid Cultures | Reprogramming of a metabolic network involving serine, alanine (B10760859), and pyruvate (B1213749) influences cell growth and susceptibility to toxic deoxysphingolipids. nih.gov |

Neurobiological Roles of L-Serine in Central Nervous System Physiology

In the central nervous system (CNS), L-serine is not merely a metabolic intermediate but a key player in neural development, function, and protection. nih.govnih.gov Its importance is highlighted by the severe neurological symptoms, including microcephaly and seizures, that arise from congenital defects in its synthesis pathway. researchgate.netmhmedical.com this compound tracing is instrumental in studying the unique metabolic landscape of the brain, where different cell types collaborate to maintain amino acid homeostasis.

The brain has a limited ability to uptake L-serine from the bloodstream, making local synthesis crucial. nih.gov Astrocytes are the primary site of de novo L-serine synthesis from the glycolytic intermediate 3-phosphoglycerate (B1209933). mdpi.comresearchgate.netresearchgate.net This astrocytic L-serine is then "shuttled" to neurons, which have a high-affinity uptake system but limited synthetic capacity. nih.govnih.gov This metabolic coupling ensures that neurons have a steady supply of L-serine for their various functions, including the synthesis of proteins, phospholipids, and the neuromodulator D-serine. nih.gov Studies using this compound can quantify the rate of this shuttle, demonstrating the critical role of astrocytes in supporting neuronal metabolism and function. Deleting the L-serine synthesis enzyme in mouse astrocytes leads to an 80% reduction in brain L- and D-serine levels, confirming the significance of this pathway. nih.gov

L-serine is a direct and essential precursor for the de novo synthesis of sphingolipids, a class of lipids vital for the structural integrity and function of neural membranes. researchgate.netnih.gov The synthesis begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). frontiersin.org Sphingolipids are critical for numerous aspects of neural development, including myelination, neurite outgrowth, and neuronal survival. researchgate.netnih.gov A deficiency in L-serine can disrupt sphingolipid metabolism, leading to the accumulation of neurotoxic deoxysphingolipids, which are implicated in certain neuropathies. mdpi.comresearchgate.net Metabolic flux analysis with this compound allows researchers to trace the incorporation of the serine backbone into various sphingolipid species, clarifying their roles in both healthy brain development and in pathological conditions.

| Pathway | Key Components | Function in CNS |

| L-Serine Synthesis & Shuttle | Astrocytes (synthesis), Neurons (uptake) | Astrocytes synthesize L-serine from glucose and supply it to neurons, which cannot produce sufficient amounts themselves. researchgate.netnih.gov |

| Sphingolipid Synthesis | L-serine, Palmitoyl-CoA | L-serine provides the backbone for ceramide, the precursor to all sphingolipids essential for cell membranes and myelination. researchgate.netsemanticscholar.org |

| Neurotransmitter Synthesis | L-serine, Serine Racemase | L-serine is converted to D-serine, a key co-agonist of NMDARs, and glycine (B1666218), another important neurotransmitter. nih.govnih.gov |

Given its central role, it is not surprising that dysregulation of the L-serine metabolic pathway is implicated in a range of neurological diseases. nih.govnih.gov In cellular and animal models of Alzheimer's disease (AD), impaired glycolysis in astrocytes has been shown to reduce the synthesis of L-serine. researchgate.netfrontiersin.org This deficit contributes to synaptic dysfunction and cognitive decline, which can be rescued by L-serine supplementation in these models. frontiersin.org However, other studies have noted an increase in the L-serine producing enzyme PHGDH in AD brains, suggesting a more complex role. frontiersin.orgasbmb.org this compound tracing in these disease models is crucial for dissecting the precise nature of metabolic disruption, determining whether serine synthesis is up- or down-regulated, and understanding how this impacts downstream pathways like D-serine and sphingolipid production. caymanchem.comfrontiersin.org

Microbial Metabolic Strategies and Pathogenesis Mechanisms

The metabolism of L-serine is also a critical factor in the interaction between microbial pathogens and their hosts. Bacteria can utilize host- or diet-derived L-serine as a nutrient source, and the ability to catabolize this amino acid can significantly impact their ability to colonize, persist, and cause disease. nih.govnih.gov

In the context of the inflamed gut, certain members of the Enterobacteriaceae family, such as adherent-invasive Escherichia coli (AIEC), shift their metabolism to preferentially catabolize L-serine. nih.gov This metabolic adaptation provides a significant competitive fitness advantage, allowing them to outcompete other microbes and bloom in the inflammatory environment. nih.govnih.govelsevierpure.com Studies have demonstrated that the absence of genes for L-serine utilization reduces the competitive fitness of pathogenic bacteria specifically during inflammation. nih.govnih.gov Similarly, for uropathogens like Proteus mirabilis, L-serine is a preferred nutrient in urine, and its catabolism contributes to pathogenesis. nih.gov In other pathogens, such as Acinetobacter baumannii, L-serine has been shown to reduce the expression of virulence genes. nih.gov Using this compound as a tracer in co-culture or infection models can help map the metabolic networks that underpin bacterial virulence and identify metabolic vulnerabilities that could be targeted for therapeutic intervention.

| Pathogen | Environment | Role of L-Serine Catabolism |

| Escherichia coli (AIEC) | Inflamed Gut | Provides a competitive fitness advantage, promoting bacterial blooms. nih.govnih.gov |

| Proteus mirabilis | Urinary Tract | Serves as a key nutrient source, contributing to fitness and pathogenesis. nih.gov |

| Citrobacter rodentium | Inflamed Gut | The absence of L-serine utilization genes reduces competitive fitness during inflammation. nih.govnih.gov |

Nutritional Stress Responses and Bioenergetic Metabolism in Eukaryotic Microorganisms (e.g., Trypanosoma cruzi)

The parasite Trypanosoma cruzi, the etiological agent of Chagas disease, demonstrates remarkable metabolic flexibility to survive in diverse and often nutrient-poor environments. asm.org Tracing studies, which can be performed with this compound, reveal the critical role of L-serine in the parasite's response to nutritional stress. biorxiv.org T. cruzi relies on transporting L-serine from the extracellular environment to meet its metabolic needs, as it has deficiencies in its own L-serine biosynthesis pathways. asm.org

Under conditions of nutritional stress, L-serine is crucial for maintaining the parasite's viability and energy production. nih.govresearchgate.net Research has shown that L-serine and L-threonine can sustain the viability of T. cruzi epimastigotes during starvation. nih.gov The metabolism of L-serine directly contributes to the parasite's bioenergetics by stimulating oxygen consumption, which helps maintain intracellular ATP levels and establish the mitochondrial membrane potential. asm.orgbiorxiv.orgnih.gov A key metabolic route involved is the serine-pyruvate pathway, where L-serine is converted to pyruvate. biorxiv.orgnih.gov This anaplerotic function, replenishing intermediates of central metabolism, is vital for the parasite's endurance under extreme conditions. asm.orgresearchgate.net The pyruvate generated can then enter energy metabolism, leading to the production and excretion of acetate (B1210297) and alanine. biorxiv.orgnih.gov These metabolic adaptations underscore the importance of L-serine in the survival strategy of T. cruzi. researchgate.net

| Metabolic Parameter | Effect of L-Serine in Trypanosoma cruzi under Nutritional Stress | Reference |

|---|---|---|

| Cell Viability | Sustains viability during starvation | nih.gov, asm.org, nih.gov |

| Oxygen Consumption | Stimulates oxygen consumption rates | nih.gov, biorxiv.org |

| Intracellular ATP Levels | Maintains stable ATP levels | asm.org, researchgate.net |

| Mitochondrial Membrane Potential | Contributes to its establishment | nih.gov, biorxiv.org |

| Metabolic End Products | Stimulates production and excretion of acetate and alanine via the serine-pyruvate pathway | nih.gov, nih.gov |

Intracellular Redox Homeostasis and Cellular Stress Response Pathways

L-serine metabolism is intrinsically linked to the maintenance of intracellular redox balance, a critical component of cellular stress responses. This compound tracing can elucidate the flux through pathways that produce key molecules for redox homeostasis. One of the most significant contributions of L-serine to redox balance is its role in the synthesis of glutathione (B108866), a major cellular antioxidant. mdpi.comnih.gov L-serine provides the carbon backbone for the synthesis of cysteine, and the availability of L-serine is crucial for initiating the transsulfuration pathway that produces cysteine and, subsequently, glutathione. mdpi.comnih.gov Studies have demonstrated that under conditions of oxidative stress, serine supplementation can restore depleted glutathione levels and decrease the accumulation of reactive oxygen species (ROS). nih.gov

Furthermore, the metabolic breakdown of serine is a source of one-carbon units for the folate cycle. nih.gov This process, particularly in the mitochondria, involves the enzymes serine hydroxymethyltransferase 2 (SHMT2) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which generate NADPH. mdpi.com NADPH is essential for regenerating reduced glutathione and for other antioxidant defense systems, thereby protecting the cell from oxidative damage. nih.govmdpi.com By tracing this compound, researchers can quantify the contribution of serine catabolism to the cellular NADPH pool, highlighting its importance in supporting redox homeostasis, especially in rapidly proliferating cells or under conditions of oxidative stress. nih.govnih.gov

| Redox-Related Pathway | Role of L-Serine | Key Products | Reference |

|---|---|---|---|

| Transsulfuration Pathway | Initiates the pathway by condensing with homocysteine. | Cysteine, Glutathione | mdpi.com, nih.gov |

| Mitochondrial One-Carbon Metabolism | Serves as the primary one-carbon donor. | Glycine, NADPH, Formate (B1220265) | nih.gov, mdpi.com |

| Cellular Stress Response | Alleviates oxidative stress through glutathione synthesis and supports proliferation. | Restored Glutathione, Reduced ROS | nih.gov |

Applications in Protein Engineering and Genetic Code Expansion for Understanding Serine-Mediated Processes

The use of this compound extends into the fields of protein engineering and synthetic biology, particularly through a technique known as genetic code expansion. researchgate.netyoutube.com This technology allows for the site-specific incorporation of non-canonical amino acids into proteins in living cells. researchgate.netnih.gov By designing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound, researchers can direct the translational machinery to insert this labeled amino acid at a desired position in a protein's sequence in response to a unique codon (e.g., the amber stop codon). researchgate.net

This capability has several powerful applications for understanding serine-mediated processes. First, incorporating this compound provides a site-specific "heavy" label within a protein. This label is readily detectable by mass spectrometry, enabling precise tracking of protein synthesis, turnover, and localization without the need for radioactive isotopes or bulky fluorescent tags.

Second, this method is invaluable for studying post-translational modifications (PTMs) involving serine residues, such as phosphorylation, which is one of the most common PTMs and is critical for regulating protein function. youtube.comnih.gov By producing a protein with this compound at a specific site, scientists can unambiguously determine if that particular serine is phosphorylated and can study the dynamics of this modification in complex biological systems. This approach overcomes challenges in identifying specific modification sites in proteins that have numerous potential serine phosphorylation sites. nih.gov The ability to create designer proteins with site-specific isotopic labels like this compound opens new avenues for detailed structural and functional analyses of protein behavior and regulation. youtube.com

| Application Area | Methodology Using this compound | Scientific Insight Gained | Reference |

|---|---|---|---|

| Protein Turnover Studies | Site-specific incorporation of this compound via genetic code expansion, followed by mass spectrometry analysis over time. | Precise measurement of the synthesis and degradation rates of a specific protein. | researchgate.net |

| Post-Translational Modification Analysis | Production of proteins with this compound at potential modification sites to track modifications like phosphorylation. | Unambiguous identification of specific serine residues that are modified and characterization of modification dynamics. | nih.gov, youtube.com |

| Structural Biology | Incorporation of this compound as a non-perturbative label for techniques like NMR spectroscopy or mass spectrometry-based structural analysis. | Detailed information on protein structure and conformational changes in response to binding partners or cellular signals. | youtube.com |

Q & A

Basic Research Questions

Q. What is the role of L-serine-d7 as an internal standard in quantitative metabolomics, and how does its deuterium labeling enhance analytical precision?

- Methodological Answer : this compound is used as a stable isotope-labeled internal standard to correct for matrix effects and ion suppression in mass spectrometry (MS). Its deuterium labeling (seven deuterium atoms) ensures minimal isotopic overlap with endogenous L-serine, enabling accurate quantification via isotope dilution analysis. Researchers should validate its purity (≥98% isotopic enrichment) and confirm chromatographic separation from unlabeled serine using hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS . Cross-referencing with deuterated standards in similar amino acid quantification workflows (e.g., leucine-d10) ensures methodological consistency .

Q. How should researchers design experiments to validate this compound’s stability under varying physiological pH conditions?

- Methodological Answer : Stability studies require incubating this compound in buffers simulating physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma). Quantify degradation via time-course LC-MS/MS analysis, monitoring for deuterium loss or isotopic scrambling. Use kinetic modeling (e.g., first-order decay equations) to estimate half-life. Include negative controls (unlabeled L-serine) to distinguish chemical degradation from isotopic exchange .

Q. What are the key considerations for synthesizing and characterizing this compound in-house for custom research applications?

- Methodological Answer : Synthesis via catalytic deuteration of L-serine precursors (e.g., serine-O-sulfate) requires rigorous control of reaction conditions (temperature, solvent, catalyst ratio) to minimize byproducts. Characterization involves nuclear magnetic resonance (NMR) for positional deuteration verification (e.g., H-NMR peaks at C2, C3) and MS for isotopic purity. Compare spectral data with commercial reference materials (if available) to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory data on this compound’s cellular uptake kinetics in neuronal models be resolved?

- Methodological Answer : Contradictions often arise from differences in cell culture conditions (e.g., media composition, transporter expression). Replicate experiments using standardized protocols:

- Control variables : Serum-free vs. serum-containing media.

- Analytical calibration : Normalize uptake rates to total protein content and cross-validate with fluorescence-based transport assays.

- Statistical reconciliation : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from disparate studies, identifying moderators like pH or temperature .

Q. What frameworks are optimal for integrating this compound tracer data into multi-omics models of serine metabolism in neurodegenerative disease research?

- Methodological Answer : Use flux balance analysis (FBA) to model C/H isotopic tracing data from this compound in conjunction with transcriptomic/proteomic datasets. Tools like COBRApy enable integration of metabolic network reconstructions with isotopic labeling patterns. Validate models via knockout cell lines (e.g., SHMT2-deficient neurons) to test predicted pathway dependencies .

Q. How can researchers leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses about this compound’s role in mitigating amyloid-beta toxicity?

- Methodological Answer :

- Feasibility : Pilot dose-response studies in primary neuronal cultures exposed to Aβ42 oligomers.

- Novelty : Investigate deuterium’s impact on serine’s antioxidant capacity (vs. unlabeled serine).

- Ethical : Adhere to institutional guidelines for deuterated compound use in live-cell imaging.

- Relevance : Align with Alzheimer’s disease research priorities (e.g., synaptic rescue mechanisms) .

Q. What are the challenges in reproducing this compound pharmacokinetic data across preclinical species, and how can they be addressed?

- Methodological Answer : Species-specific differences in deuterium metabolic clearance necessitate:

- Cross-species validation : Compare plasma half-life in rodents vs. non-human primates using tandem MS.

- Allometric scaling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human dosing.

- Documentation rigor : Publish raw LC-MS/MS chromatograms and calibration curves in supplementary materials to enable independent verification .